An Investigator's Technical Guide to 3-Chloro-5-methylbenzo[d]isoxazole (CAS: 196708-35-7)
An Investigator's Technical Guide to 3-Chloro-5-methylbenzo[d]isoxazole (CAS: 196708-35-7)
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of 3-Chloro-5-methylbenzo[d]isoxazole, a heterocyclic compound belonging to the medicinally significant benzisoxazole class. While specific literature on this exact molecule (CAS 196708-35-7) is sparse, this document leverages established synthetic methodologies and spectroscopic data from closely related analogues to propose a robust investigational pathway. This whitepaper is intended for researchers in synthetic chemistry, medicinal chemistry, and drug discovery, offering detailed, field-proven protocols and the scientific rationale behind them.
Introduction: The Benzisoxazole Scaffold
The 1,2-benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and specific arrangement of heteroatoms allow for versatile interactions with a wide range of biological targets.[2] This has led to the development of successful drugs, including the anticonvulsant zonisamide and atypical antipsychotics like risperidone.[1] Derivatives of this scaffold have demonstrated a vast spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[2][3]
3-Chloro-5-methylbenzo[d]isoxazole is a specific derivative that combines the core benzisoxazole structure with a reactive chlorine atom at the 3-position and a methyl group on the benzene ring. The chloro-substituent is of particular interest as it serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups and build molecular complexity.[4][5] This guide outlines a logical and efficient pathway for the synthesis and characterization of this promising, yet underexplored, molecule.
Proposed Synthetic Pathway
The synthesis of 3-Chloro-5-methylbenzo[d]isoxazole is most logically approached via a two-step sequence starting from a readily available precursor. The pathway involves the formation of a 3-hydroxybenzisoxazole intermediate, followed by a chlorination reaction.
Caption: Proposed two-step synthesis of 3-Chloro-5-methylbenzo[d]isoxazole.
Step 1: Synthesis of 5-Methyl-3-hydroxybenzo[d]isoxazole (Intermediate)
The formation of the benzisoxazole ring is typically achieved through the cyclization of an o-hydroxyaryl oxime.[6] This method is reliable and proceeds under mild conditions.
Protocol 1: Synthesis of 5-Methyl-3-hydroxybenzo[d]isoxazole
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Oxime Formation:
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To a solution of 2-hydroxy-5-methylacetophenone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.).
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Add pyridine (1.5 eq.) dropwise to the suspension while stirring at room temperature.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
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Causality: Pyridine acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile to react with the ketone, forming the oxime intermediate.
-
-
Cyclization:
-
Upon completion, the oxime can be cyclized. While several methods exist, a common approach involves base-catalyzed intramolecular cyclization of a derivative. A more direct and established route for analogous compounds involves treatment of the corresponding o-hydroxyaryl ketoxime with thionyl chloride, which can lead directly to the 3-chloro derivative in some cases, or via the hydroxy intermediate.[6] For a controlled synthesis, isolating the hydroxy intermediate is preferable. A patent for the synthesis of 3-hydroxy-5-methylisoxazole (a related but different structure) involves reacting diketene with hydroxylamine followed by acidification, highlighting the variety of cyclization strategies.[3]
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-
Work-up and Isolation:
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Remove the solvent under reduced pressure.
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Add water to the residue and adjust the pH to ~5 with dilute HCl.
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The resulting precipitate, 5-methyl-3-hydroxybenzo[d]isoxazole, is collected by filtration, washed with cold water, and dried under vacuum.
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Step 2: Chlorination of 5-Methyl-3-hydroxybenzo[d]isoxazole
The conversion of the 3-hydroxy group to a 3-chloro group is a standard transformation. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective. Microwave-assisted synthesis has been shown to be highly efficient for this step, providing the product in high yield with short reaction times.[4]
Protocol 2: Synthesis of 3-Chloro-5-methylbenzo[d]isoxazole
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Reaction Setup:
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In a microwave reaction vial, suspend 5-methyl-3-hydroxybenzo[d]isoxazole (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (5-10 eq.), which also serves as the solvent.
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Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Causality: DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.
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-
Microwave Irradiation:
-
Seal the vial and place it in a microwave reactor.
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Irradiate the mixture at a temperature of 80-100 °C for 15-30 minutes. Monitor the reaction by TLC.
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Justification: Microwave heating provides rapid and uniform energy distribution, significantly accelerating the reaction compared to conventional heating.[4]
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-
Work-up and Purification:
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After cooling, carefully remove the excess thionyl chloride under reduced pressure (ensure the vacuum line is protected with a base trap).
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Pour the residue onto crushed ice and extract the product with ethyl acetate or dichloromethane.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Chloro-5-methylbenzo[d]isoxazole.
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Proposed Physicochemical and Spectroscopic Characterization
Unambiguous characterization of the final product is critical. The following table summarizes the expected properties and key spectroscopic data, inferred from known benzisoxazole derivatives and general principles of spectroscopy.
| Property / Technique | Expected Observation for 3-Chloro-5-methylbenzo[d]isoxazole |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Appearance | Likely a white to off-white crystalline solid. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.8 (m, 2H, Ar-H), δ ~7.2-7.4 (m, 1H, Ar-H), δ ~2.5 (s, 3H, -CH₃). The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) depending on their coupling. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160-165 (C3a/C7a), δ ~150-155 (C=N), δ ~110-140 (Aromatic C), δ ~21 (-CH₃). The carbon attached to chlorine (C3) will be significantly deshielded. |
| FTIR (KBr, cm⁻¹) | ~1620-1640 (C=N stretch), ~1450-1580 (Aromatic C=C stretch), ~1250 (C-O stretch), ~750-850 (C-Cl stretch). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 167. A characteristic M+2 peak at m/z 169 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[7][8] |
Reactivity and Potential for Derivative Synthesis
The chlorine atom at the 3-position is the molecule's key reactive site. It is susceptible to nucleophilic aromatic substitution, making it an excellent precursor for a diverse library of 3-substituted benzisoxazoles.
Caption: Reactivity of the 3-chloro group towards various nucleophiles.
A particularly well-documented reaction is the displacement of the chloride by amines.[4][9] This provides straightforward access to 3-amino-5-methylbenzo[d]isoxazole derivatives, which are themselves valuable pharmacophores. Microwave-promoted conditions are often effective for these substitutions, allowing for rapid synthesis of compound libraries for screening purposes.[4]
Potential Applications in Research and Drug Discovery
Given the extensive biological activities of the benzisoxazole family, 3-Chloro-5-methylbenzo[d]isoxazole and its derivatives represent a promising area for investigation. Potential therapeutic areas to explore include:
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Antimicrobial Agents: Many benzisoxazole derivatives exhibit potent antibacterial and antifungal properties.[3]
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Anticancer Agents: The scaffold is present in compounds that have shown efficacy against various cancer cell lines.[2]
-
Neuroscience: As analogues of risperidone and other antipsychotics, new derivatives could be screened for activity against CNS targets like dopamine and serotonin receptors.[1][2]
-
Enzyme Inhibition: Benzisoxazoles have been developed as potent and selective inhibitors of enzymes such as acetylcholinesterase, relevant to Alzheimer's disease.
The primary utility of 3-Chloro-5-methylbenzo[d]isoxazole is as a versatile building block. Its reactivity allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities at the 3-position.
Safety and Handling
Detailed toxicological data for 3-Chloro-5-methylbenzo[d]isoxazole is not available. As with any novel chemical compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on analogous chlorinated organic compounds and isoxazoles, it should be considered an irritant to the skin, eyes, and respiratory tract.
Conclusion
3-Chloro-5-methylbenzo[d]isoxazole (CAS 196708-35-7) is a chemical intermediate with significant, albeit currently unrealized, potential. While direct experimental data is limited, this guide provides a scientifically sound and actionable framework for its synthesis and characterization based on established principles of heterocyclic chemistry. The proposed protocols are designed to be robust and efficient, leveraging modern techniques like microwave-assisted synthesis. The strategic placement of the reactive chloro group makes this molecule an ideal starting point for the development of novel compound libraries targeting a wide array of diseases, reinforcing the enduring importance of the benzisoxazole scaffold in the field of drug discovery.
References
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Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(55), 34679-34693. Available at: [Link]
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Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry, 2(2), 237-244. Available at: [Link]
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Smith, J. A., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Available at: [Link]
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Badgujar, D. M., et al. (2024). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. Available at: [Link]
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